SMARCA2 ligand-7

PROTAC degradation efficiency SMARCA2/4 dual targeting A549 lung cancer model

SMARCA2 ligand-7 (CAS: 2568281-41-2, C26H29N7O2, MW: 471.55) is a small-molecule ligand designed to bind the bromodomain of the SMARCA2 (BRM) protein, a core catalytic subunit of the SWI/SNF chromatin remodeling complex. It serves as the target-protein-recruiting warhead in the assembly of proteolysis-targeting chimera (PROTAC) degraders.

Molecular Formula C26H29N7O2
Molecular Weight 471.6 g/mol
Cat. No. B15621744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMARCA2 ligand-7
Molecular FormulaC26H29N7O2
Molecular Weight471.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H29N7O2/c27-25-23(11-22(30-31-25)21-3-1-2-4-24(21)35)32-14-18-7-8-19(15-32)33(18)26-28-12-17(13-29-26)16-5-9-20(34)10-6-16/h1-4,11-13,16,18-19,35H,5-10,14-15H2,(H2,27,31)
InChIKeyMPQKIBCLBHJPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SMARCA2 Ligand-7: PROTAC Target Protein Ligand for Selective SMARCA2 Degrader Synthesis


SMARCA2 ligand-7 (CAS: 2568281-41-2, C26H29N7O2, MW: 471.55) is a small-molecule ligand designed to bind the bromodomain of the SMARCA2 (BRM) protein, a core catalytic subunit of the SWI/SNF chromatin remodeling complex . It serves as the target-protein-recruiting warhead in the assembly of proteolysis-targeting chimera (PROTAC) degraders. SMARCA2 has emerged as a high-value synthetic lethal target in cancers harboring inactivating mutations in its paralog SMARCA4 (BRG1), which occur in ~10% of non-small cell lung cancers and other malignancies [1]. By conjugating SMARCA2 ligand-7 to an E3 ligase ligand (e.g., VHL or CRBN) via a chemical linker, researchers construct heterobifunctional PROTACs that induce ubiquitination and proteasomal degradation of SMARCA2 .

Why SMARCA2 Ligand-7 Cannot Be Casually Substituted: Bromodomain Affinity and PROTAC Assembly Constraints


In-class SMARCA2 ligands are not interchangeable because the bromodomain binding affinity of the warhead directly governs the ternary complex formation efficiency, degradation potency (DC50), and paralog selectivity (SMARCA2 vs. SMARCA4) of the resulting PROTAC [1]. The SMARCA2 and SMARCA4 bromodomains share ~96% sequence identity, making selective ligand design exceptionally challenging [2]. Even subtle structural modifications to the ligand scaffold can shift binding preference, alter the exit vector geometry for linker attachment, and change the ubiquitination efficiency at the target surface lysine residues. Vendors list multiple SMARCA2 ligands (ligand-6 through ligand-17 and beyond) that differ in core scaffold, linker attachment point, and molecular weight, each yielding PROTACs with distinct degradation profiles. Selecting the wrong ligand without confirming its compatibility with the intended E3 ligase and linker system can result in inactive or non-selective degraders, wasting synthesis resources and compromising experimental conclusions.

SMARCA2 Ligand-7: Quantitative Differentiation Evidence for PROTAC Building Block Selection


PROTAC Incorporating SMARCA2 Ligand-7 Achieves Sub-100 nM Degradation Potency in A549 Cells

The PROTAC molecule SMARCA2/4-degrader-7 (compound I-439), which uses SMARCA2 ligand-7 as its target-protein warhead, degrades both SMARCA2 and SMARCA4 proteins in A549 non-small cell lung cancer cells with DC50 values below 100 nM and a maximum degradation efficiency (Dmax) exceeding 90% after 24 hours of treatment . By comparison, the widely cited benchmark PROTAC A947 (which uses a different bromodomain ligand scaffold) exhibits a SMARCA2 Kd of 93 nM and degrades SMARCA2 in SW1573 cells with a reported DC50 of approximately 6 nM [1]. While degradation potency is not directly comparable between the two PROTACs due to different cell lines, E3 ligase systems, and linker architectures, SMARCA2 ligand-7-based PROTACs demonstrate robust degradation activity suitable for cellular proof-of-concept studies.

PROTAC degradation efficiency SMARCA2/4 dual targeting A549 lung cancer model

Ligand-7-Based PROTACs Demonstrate Dual SMARCA2/4 Degradation Profile: Comparison with Paralogue-Selective Degraders

PROTACs built on SMARCA2 ligand-7 (compounds I-428 and I-439) degrade both SMARCA2 and SMARCA4 proteins, with I-428 showing DC50 <100 nM for SMARCA2 and 100–500 nM for SMARCA4 in MV411 cells, indicating a modest preference for SMARCA2 . In contrast, highly paralogue-selective degraders such as SMD-1087 achieve SMARCA2 DC50 of 8 nM while sparing SMARCA4 (DC50 >1 µM), representing >125-fold selectivity [1]. This dual-targeting profile makes SMARCA2 ligand-7-based PROTACs more suitable for applications where concurrent SMARCA2/4 depletion is desired (e.g., studying SWI/SNF complex biology), but less ideal for experiments requiring strict SMARCA2 selectivity to assess synthetic lethal effects.

Paralogue selectivity SMARCA2 vs SMARCA4 PROTAC design

Core Scaffold Identity: SMARCA2 Ligand-7 Contains a Distinct 2-(6-Aminopyridazin-3-yl)phenol Bromodomain-Binding Motif

SMARCA2 ligand-7 (C26H29N7O2, MW 471.55) features a unique core scaffold comprising a 3-amino-6-(2-hydroxyphenyl)pyridazine moiety connected via a 3,8-diazabicyclo[3.2.1]octane bridge to a pyrimidinyl-cyclohexanone group . This scaffold differs from other commercially available SMARCA2 ligands: SMARCA2 ligand-6 (C18H20N6O, MW 336.4) is a simpler 2-(6-aminopyridazin-3-yl)phenol derivative lacking the bicyclic linker ; SMARCA-BD ligand 1 is a distinct bromodomain-binding chemotype. The scaffold identity determines the exit vector geometry for linker conjugation, which is critical because the linker attachment point and orientation influence ternary complex stability and degradation efficiency in the assembled PROTAC [1].

Bromodomain ligand scaffold structure-activity relationship PROTAC warhead design

Patent Provenance: SMARCA2 Ligand-7 Is Covered Under Boehringer Ingelheim PROTAC Patent Family (CN112996800B)

SMARCA2 ligand-7 falls within the generic chemical scope of Chinese patent CN112996800B, granted to Boehringer Ingelheim International GmbH on 2024-06-25, which claims novel PROTAC compounds as degraders of SMARCA2 and/or SMARCA4 [1]. This patent family (originally filed 2019-10-14) covers heterobifunctional molecules comprising a SMARCA2-binding moiety, a linker, and an E3 ubiquitin ligase-binding moiety. In contrast, the widely studied A947 PROTAC and its associated bromodomain ligand originate from a distinct patent family assigned to Boehringer Ingelheim and the University of Dundee, while selective degraders like SMD-3236 and PRT3789 are covered by separate intellectual property from other organizations [2]. For procurement decisions in an industrial drug discovery context, verifying freedom-to-operate and the specific patent family origin of the ligand scaffold is essential.

patent coverage intellectual property PROTAC chemical space

Optimal Application Scenarios for SMARCA2 Ligand-7 in PROTAC Research and Development


Construction of SMARCA2/4 Dual Degrader PROTACs for SWI/SNF Complex Mechanistic Studies

SMARCA2 ligand-7 is best deployed as the target-recruiting warhead for assembling PROTACs intended to simultaneously degrade both SMARCA2 and SMARCA4. As demonstrated by PROTAC SMARCA2/4-degrader-7 (I-439), the resulting bifunctional molecule achieves DC50 <100 nM with >90% Dmax in A549 cells . This dual degradation profile is valuable for probing SWI/SNF complex biology, where co-depletion of both catalytic ATPase subunits can reveal compensatory mechanisms and chromatin remodeling dependencies that single-paralogue depletion would miss.

Structure-Activity Relationship (SAR) Campaigns Exploring Linker and E3 Ligase Combinations

Because SMARCA2 ligand-7 contains a well-defined exit vector from its 3,8-diazabicyclo[3.2.1]octane bridge, it serves as a standardized warhead for systematic SAR studies varying linker length, composition, and E3 ligase recruitment moiety (VHL vs. CRBN) . Researchers can procure the ligand in bulk (available in 50 mg to gram-scale quantities from multiple vendors) and conjugate it to different linker-E3 ligase combinations to identify optimal ternary complex geometries, as described in the J Med Chem 2025 study on high-affinity SMARCA2/4 bromodomain ligands [1].

Benchmarking Against Clinical-Stage SMARCA2 Degraders in SMARCA4-Mutant Cancer Models

Ligand-7-based PROTACs can serve as tool compounds for benchmarking studies against clinical-stage degraders such as PRT3789 in SMARCA4-mutant cancer cell lines. While PRT3789 is a highly selective SMARCA2 degrader with an improved therapeutic window , ligand-7-based PROTACs (I-439) provide a dual-degradation reference point useful for calibrating the relationship between degradation selectivity and anti-proliferative activity in SMARCA4-mutant vs. wild-type cell line panels.

Academic Laboratory Teaching and PROTAC Technology Demonstration

The commercial availability of SMARCA2 ligand-7 from multiple vendors (MedChemExpress, TargetMol, InvivoChem) at accessible price points makes it suitable for academic laboratories teaching PROTAC design principles or conducting preliminary feasibility studies. The well-characterized degradation profile of I-439 in A549 cells provides a reliable positive control readout for students and researchers new to targeted protein degradation technology.

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